REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][C:16]3([C:28]([OH:30])=[O:29])[CH2:21][CH2:20][N:19]([C:22]4[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=4)[CH2:18][CH2:17]3)=[CH:9][CH:10]=2)[CH2:5]1)(=[NH:3])[NH2:2].[CH3:31][S:32]([OH:35])(=[O:34])=[O:33].CC(C)=O>O>[CH3:31][S:32]([OH:35])(=[O:34])=[O:33].[C:1]([N:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][C:16]3([C:28]([OH:30])=[O:29])[CH2:17][CH2:18][N:19]([C:22]4[CH:23]=[CH:24][N:25]=[CH:26][CH:27]=4)[CH2:20][CH2:21]3)=[CH:9][CH:10]=2)[CH2:5]1)(=[NH:2])[NH2:3] |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)N1CC2=CC(=CC=C2CC1)OCC1(CCN(CC1)C1=CC=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.C(N)(=N)N1CC2=CC(=CC=C2CC1)OCC1(CCN(CC1)C1=CC=NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |